molecular formula C24H25NO B132202 去甲基他莫昔芬 CAS No. 80234-20-4

去甲基他莫昔芬

货号: B132202
CAS 编号: 80234-20-4
分子量: 343.5 g/mol
InChI 键: MCJKBWHDNUSJLW-VHXPQNKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Didesmethyltamoxifen is a stilbenoid.
N-Didesmethyl-tamoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Didesmethyl-tamoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Didesmethyl-tamoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-didesmethyl-tamoxifen is primarily located in the cytoplasm and membrane (predicted from logP).

科学研究应用

乳腺癌治疗和芳香化酶抑制

N,N-二去甲基他莫昔芬(ddTam)导致他莫昔芬在乳腺癌患者中的临床疗效出现差异。它抑制芳香化酶,一种负责雌激素合成的酶。通过降低雌激素水平,ddTam 补充了他莫昔芬的抗雌激素作用。 研究表明,ddTam 以及其他他莫昔芬代谢物,作为一种有效的雌激素受体拮抗剂,有助于乳腺癌治疗 .

DNA 加合物形成和肝癌发生

他莫昔芬通过α-羟基化和硫酸酯形成,形成肝他莫昔芬-DNA 加合物。虽然在他莫昔芬-DNA 加合物通常在人类肝脏样本中检测不到,但 ddTam 抑制 CYP 3A,而 CYP 3A 催化他莫昔芬 α-羟基化。然而,实验证据表明,ddTam 不会显着损害 α-羟基化过程。 因此,ddTam 在 DNA 加合物形成中的作用仍然很复杂 .

选择性雌激素受体调节剂(SERM)

作为他莫昔芬的代谢物,ddTam 参与了导致诺伦多昔芬(4-羟基-N,N-去甲基他莫昔芬)的转化途径,诺伦多昔芬是一种活性代谢物。像他莫昔芬和它的代谢物这样的 SERM 与雌激素受体相互作用,调节它们的活性。 了解 ddTam 在此过程中的作用对于优化他莫昔芬治疗至关重要 .

药理基因组学和代谢

研究强调了 ddTam 在药理基因组学中的重要性。虽然 N-去甲基他莫昔芬是人体内的一种主要代谢物,但 ddTam 浓度仅在人类和非人灵长类动物中显著,而在大鼠中则没有。这种差异会影响他莫昔芬的代谢和疗效。 其他药物代谢酶也可能影响他莫昔芬的反应 .

靶标识别和无标记分析

最近的研究采用了无标记分析方法来区分他莫昔芬和 ddTam 的靶标。 这些方法提供了对 ddTam 影响的特定相互作用和分子途径的见解,有助于靶标识别 .

抗肿瘤作用和恩多昔芬形成

恩多昔芬是另一种他莫昔芬代谢物,对抗肿瘤作用至关重要。N-去甲基他莫昔芬有助于恩多昔芬的形成。 了解这些代谢物之间的相互作用对于优化他莫昔芬治疗和根据个体患者的状况制定治疗方案至关重要 .

作用机制

Target of Action

Desdimethyltamoxifen, like Tamoxifen, primarily targets the Estrogen Receptors (ERs) . ERs are proteins within cells that are activated by the hormone estrogen and are involved in various cellular processes, including growth and proliferation .

Mode of Action

Desdimethyltamoxifen acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to ERs, inhibiting their interaction with estrogen, and thereby modulating the transcription of estrogen-responsive genes . This results in the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .

Biochemical Pathways

Desdimethyltamoxifen affects the estrogen signaling pathway . By binding to ERs, it prevents the activation of this pathway by estrogen, leading to a decrease in the transcription of estrogen-responsive genes . This can result in reduced cell proliferation and increased apoptosis, particularly in estrogen receptor-positive breast cancer cells .

Pharmacokinetics

The pharmacokinetics of Desdimethyltamoxifen are similar to those of Tamoxifen. Tamoxifen is metabolized by cytochrome P450 enzymes into several metabolites, including Desdimethyltamoxifen . These metabolites can have a long duration of action, with the active metabolite N-desmethyltamoxifen having a half-life of approximately 2 weeks .

Result of Action

The binding of Desdimethyltamoxifen to ERs leads to a decrease in the growth and proliferation of estrogen receptor-positive breast cancer cells . This is due to the modulation of estrogen-responsive gene transcription, leading to increased apoptosis and decreased cell proliferation .

Action Environment

The action of Desdimethyltamoxifen can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Tamoxifen and its metabolites, potentially impacting the effectiveness of Desdimethyltamoxifen . Additionally, genetic factors such as polymorphisms in the genes encoding the cytochrome P450 enzymes can affect the metabolism of Tamoxifen and the production of Desdimethyltamoxifen .

生化分析

Biochemical Properties

Desdimethyltamoxifen is metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is considered the major active form of tamoxifen in the body . In one study, Desdimethyltamoxifen had an affinity for the estrogen receptor of 2.4% relative to estradiol .

Cellular Effects

Tamoxifen and its metabolites, including Desdimethyltamoxifen, can act as an estrogen antagonist or agonist depending on tissue type . The agonistic effects of tamoxifen are associated with favorable effects, such as prevention of bone fractures, but also detrimental effects, including an increased risk of endometrial cancer and venous thromboembolic events .

Molecular Mechanism

Desdimethyltamoxifen is further metabolized into endoxifen, which is thought to be the major active form of tamoxifen in the body . Endoxifen and Desdimethyltamoxifen are able to inhibit aromatase activity . This inhibition by these tamoxifen metabolites may contribute to the variability in clinical effects of tamoxifen in patients with breast cancer .

Metabolic Pathways

Desdimethyltamoxifen is part of the metabolic pathway of tamoxifen, a selective estrogen receptor modulator (SERM) . Phase I metabolism generates active tamoxifen metabolites, and phase II metabolism deactivates them .

Transport and Distribution

The concentrations of tamoxifen and its metabolites in tumor tissues were significantly correlated to their serum levels . Tumor tissue levels were 5–10 times higher than those measured in serum, with the exception of tamoxifen-N-oxide .

属性

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJKBWHDNUSJLW-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314338
Record name N-Didesmethyltamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80234-20-4
Record name N-Didesmethyltamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80234-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desdimethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Didesmethyltamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Didesmethyl Tamoxifen
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desdimethyltamoxifen
Reactant of Route 2
Reactant of Route 2
Desdimethyltamoxifen
Reactant of Route 3
Desdimethyltamoxifen
Reactant of Route 4
Desdimethyltamoxifen
Reactant of Route 5
Desdimethyltamoxifen
Reactant of Route 6
Desdimethyltamoxifen
Customer
Q & A

Q1: How does N,N-didesmethyltamoxifen relate to tamoxifen in terms of metabolism and DNA adduct formation?

A: N,N-didesmethyltamoxifen is a metabolite of tamoxifen, produced through sequential N-demethylation. While initially thought to potentially inhibit tamoxifen's metabolic activation to DNA-binding electrophiles, studies have shown that N,N-didesmethyltamoxifen does not significantly impair this process. [, , ] In fact, both N,N-didesmethyltamoxifen and its alpha-hydroxy metabolite can themselves be activated and form DNA adducts, although this pathway appears to be minor compared to that of tamoxifen and N-desmethyltamoxifen. [, , ]

Q2: What is the significance of the different DNA adduct patterns observed for tamoxifen and its metabolites?

A: Research indicates that tamoxifen, N-desmethyltamoxifen, and N,N-didesmethyltamoxifen each generate distinctive patterns of DNA adducts. [] This suggests that while they may share some metabolic activation pathways, each compound also undergoes unique transformations leading to different DNA lesions. Further research is needed to understand the specific consequences of these distinct adduct profiles on mutagenesis and carcinogenesis.

Q3: Does N,N-didesmethyltamoxifen contribute to the genotoxicity of tamoxifen in vivo?

A: While N,N-didesmethyltamoxifen can form DNA adducts, studies in rats suggest its contribution to tamoxifen's overall genotoxicity is minimal. [, ] Administration of N,N-didesmethyltamoxifen resulted in significantly lower levels of DNA damage compared to tamoxifen or N-desmethyltamoxifen. [] This suggests that N,N-didesmethyltamoxifen-derived DNA adducts may play a less significant role in tamoxifen-induced carcinogenesis.

Q4: What analytical techniques are used to study the formation and characteristics of DNA adducts related to tamoxifen and its metabolites?

A: Researchers utilize (32)P-postlabeling coupled with HPLC to analyze DNA adducts formed by tamoxifen and its metabolites. [, , , ] This technique involves radioactively labeling DNA adducts and separating them based on their chemical properties, allowing for the identification and quantification of different adduct species.

Q5: Are there tissues besides the liver where tamoxifen and its metabolites form DNA adducts?

A: Research primarily focuses on tamoxifen-induced DNA adducts in the liver, where its metabolic activation is most prominent. [, , ] Studies in rats have found no significant increase in DNA adducts in other tissues, including the uterus, spleen, thymus, or bone marrow, following tamoxifen or metabolite treatment. [, ] This finding suggests that the mechanism of tamoxifen-induced carcinogenesis in other organs might not be directly related to DNA adduct formation, warranting further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。